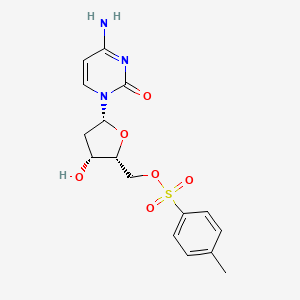

5'-Tosil-2'-desoxi Citidina

Descripción general

Descripción

5'-Tosyl-2'-deoxy Cytidine is a complex chemical compound with a unique structure that makes it valuable for various scientific research applications. This compound is particularly significant in the fields of nucleotide synthesis, drug discovery, and medicinal chemistry.

Aplicaciones Científicas De Investigación

5'-Tosyl-2'-deoxy Cytidine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of nucleotides and nucleosides.

Biology: Studied for its role in nucleotide metabolism and enzyme interactions.

Medicine: Investigated for its potential as an antiviral and anticancer agent.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mecanismo De Acción

Target of Action

Similar compounds such as deoxycytidine analogues are known to target enzymes like cytidine deaminase (cdd) and deoxycytidine monophosphate deaminase (dcmp deaminase) .

Mode of Action

It is known that deoxycytidine analogues, which are structurally similar, are commonly inactivated by enzymes like cdd or dcmp deaminase . Additional metabolic pathways, such as phosphorylation, can substantially contribute to their activation or inactivation .

Biochemical Pathways

It is known that deoxycytidine analogues can affect various pathways involving transport, phosphorylation, and catabolism . They can also compete with natural nucleosides .

Pharmacokinetics

Similar compounds like 5-aza-2’-deoxycytidine (decitabine) have a plasma half-life of approximately 20 minutes in humans due to the high levels of cytidine deaminase in the liver, the enzyme that inactivates this analogue .

Result of Action

It is known that deoxycytidine analogues can lead to premature chain termination after incorporation into dna, ultimately leading to apoptosis .

Action Environment

It is known that the effectiveness of similar compounds can be considerably influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5'-Tosyl-2'-deoxy Cytidine involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. The key steps typically involve:

Protection of the hydroxyl group: on the pentofuranosyl ring using a sulfonyl group.

Formation of the pyrimidin-2(1H)-one ring: through cyclization reactions.

Introduction of the amino group: at the 4-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch reactors: for controlled reaction conditions.

Purification techniques: such as crystallization and chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5'-Tosyl-2'-deoxy Cytidine undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may yield alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other nucleoside analogs such as:

2’-Deoxy-5-fluorouridine: Used as an anticancer agent.

2’-Deoxy-5-iodouridine: Studied for its antiviral properties.

2’-Deoxy-5-azacytidine: Investigated for its role in epigenetic regulation.

Uniqueness

5'-Tosyl-2'-deoxy Cytidine is unique due to its specific structural features, such as the presence of the sulfonyl group and the amino group at the 4-position of the pyrimidine ring. These features contribute to its distinct chemical reactivity and biological activity.

Actividad Biológica

5'-Tosyl-2'-deoxy Cytidine (CAS No. 27999-55-9) is a modified nucleoside with potential applications in antiviral and anticancer therapies. This compound, characterized by the presence of a tosyl group at the 5' position of the deoxyribose sugar, exhibits unique biological activities that warrant detailed exploration.

Chemical Structure and Properties

5'-Tosyl-2'-deoxy Cytidine is a nucleoside analogue derived from cytidine. Its structural modifications enhance its stability and biological activity. The molecular formula is C₁₃H₁₅N₃O₅S, with a molecular weight of 313.35 g/mol. The presence of the tosyl group contributes to its lipophilicity, which can influence its cellular uptake and mechanism of action.

| Property | Value |

|---|---|

| CAS Number | 27999-55-9 |

| Molecular Formula | C₁₃H₁₅N₃O₅S |

| Molecular Weight | 313.35 g/mol |

| Solubility | Soluble in DMSO |

The biological activity of 5'-Tosyl-2'-deoxy Cytidine primarily involves its incorporation into nucleic acids, leading to chain termination during DNA synthesis. This mechanism is similar to other nucleoside analogues that disrupt viral replication or cancer cell proliferation by mimicking natural nucleotides.

- Antiviral Activity : The compound has shown promise in inhibiting viral RNA polymerases, thereby preventing the replication of viruses such as HIV and HCV. Its incorporation into viral genomes can lead to defective viral particles.

- Anticancer Properties : By interfering with DNA synthesis in rapidly dividing cancer cells, 5'-Tosyl-2'-deoxy Cytidine can induce apoptosis and inhibit tumor growth.

Research Findings

Several studies have explored the biological activity of 5'-Tosyl-2'-deoxy Cytidine:

- Antiviral Studies : Research indicated that this compound exhibits significant antiviral activity against various RNA viruses, including HIV and HCV. In vitro assays demonstrated that it effectively inhibits viral replication at low micromolar concentrations .

- Anticancer Activity : In studies involving cancer cell lines, 5'-Tosyl-2'-deoxy Cytidine was found to induce cell cycle arrest and apoptosis in a dose-dependent manner, particularly in leukemia and solid tumor models .

Case Studies

- HIV Inhibition : A study evaluated the efficacy of 5'-Tosyl-2'-deoxy Cytidine against HIV-infected T-cells. Results showed a reduction in viral load by over 70% at concentrations of 10 µM, indicating its potential as an antiviral agent .

- Solid Tumor Models : In a preclinical model using human breast cancer cells, treatment with 5'-Tosyl-2'-deoxy Cytidine led to a significant reduction in cell viability (up to 60% at 25 µM) compared to control groups .

Comparative Analysis with Other Nucleoside Analogues

To understand the unique properties of 5'-Tosyl-2'-deoxy Cytidine, it is useful to compare it with other nucleoside analogues:

| Compound | Mechanism of Action | Target Pathogen/Cancer Type | Efficacy (IC50) |

|---|---|---|---|

| 5'-Tosyl-2'-deoxy Cytidine | Chain termination during DNA synthesis | HIV, HCV, Cancer | ~10 µM (HIV) |

| Zidovudine (AZT) | Reverse transcriptase inhibitor | HIV | ~0.01 µM |

| Sofosbuvir | RNA polymerase inhibitor | HCV | ~0.001 µM |

Propiedades

IUPAC Name |

[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S/c1-10-2-4-11(5-3-10)26(22,23)24-9-13-12(20)8-15(25-13)19-7-6-14(17)18-16(19)21/h2-7,12-13,15,20H,8-9H2,1H3,(H2,17,18,21)/t12-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENUZDCEUIARIF-UMVBOHGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C[C@@H](O2)N3C=CC(=NC3=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676168 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27999-55-9 | |

| Record name | 4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.